(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone
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Description
“(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone” is a chemical compound with the molecular formula C25H30N4O2S . It has a molecular weight of 450.6 . This compound is related to 4-(4-(4-methoxyphenyl)piperazin-1-yl)aniline , which has a molecular weight of 283.37 .
Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 651.2±65.0 °C and a predicted density of 1.241±0.06 g/cm3 . It is soluble in DMSO at 16.67 mg/mL (37.00 mM; ultrasonic and warming and heat to 60°C) .Safety and Hazards
The safety data sheet for 4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline, a related compound, indicates that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Based on the information about structurally similar compounds, it can be inferred that these compounds might interact with their targets (like alpha1-adrenergic receptors) and cause changes in the receptor activity . The exact interaction and the resulting changes would need further experimental studies for confirmation.
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to be involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Structurally similar compounds have been studied for their pharmacokinetic profile . These studies involve in silico docking and molecular dynamics simulations, binding data together with ADME calculations . Further experimental studies would be needed to confirm the ADME properties of this specific compound.
Result of Action
Structurally similar compounds have shown affinity towards alpha1-adrenergic receptors in the range from 22 nm to 250 nm . The exact molecular and cellular effects of this compound would need further experimental studies for confirmation.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-15-7-9-20(10-8-15)18(22)21-13-11-19(12-14-21)16-3-5-17(23-2)6-4-16/h3-6,15H,7-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMUNXIKMDJDRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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